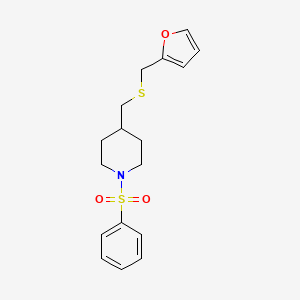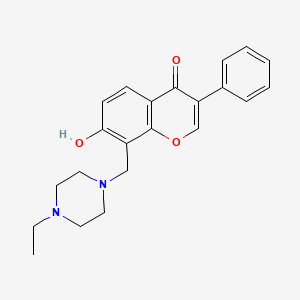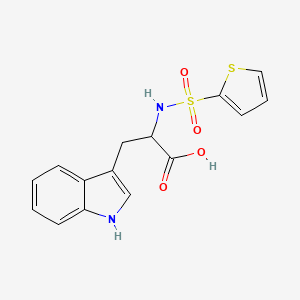
N-(2-thienylsulfonyl)tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-thienylsulfonyl)tryptophan is a synthetic compound that combines the structural elements of tryptophan and a thienylsulfonyl group Tryptophan is an essential amino acid, while the thienylsulfonyl group is derived from thiophene, a sulfur-containing heterocycle
Wirkmechanismus
Target of Action
N-(2-thienylsulfonyl)tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan is known to undergo extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The primary targets of this compound are likely to be similar to those of tryptophan, including enzymes involved in its metabolism, metabolites themselves, or their receptors .
Mode of Action
Tryptophan is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . This compound may interact with these pathways, influencing the production of bioactive molecules and their subsequent effects on the body .
Biochemical Pathways
This compound likely affects the same biochemical pathways as tryptophan. These include the indole, kynurenine, and serotonin pathways . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target . Therefore, this compound may have potential therapeutic applications by influencing these pathways.
Pharmacokinetics
Tryptophan is metabolized via several pathways, with key enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenases (IDO1/IDO2) playing crucial roles . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
Given its structural similarity to tryptophan, it may influence the production of bioactive molecules and their subsequent effects on the body .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Therefore, similar environmental factors may also influence the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thienylsulfonyl)tryptophan typically involves the sulfonylation of tryptophan. One common method includes the reaction of tryptophan with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-thienylsulfonyl)tryptophan can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic ring of the thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the thiophene ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-thienylsulfonyl)tryptophan is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its tryptophan moiety, which is known to play a crucial role in protein structure and function. It can also serve as a probe in fluorescence studies, given tryptophan’s intrinsic fluorescence properties.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties may also make it useful in the development of new materials with specific electronic or optical characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-thienylsulfonyl)glycine
- N-(2-thienylsulfonyl)alanine
- N-(2-thienylsulfonyl)phenylalanine
Uniqueness
Compared to these similar compounds, N-(2-thienylsulfonyl)tryptophan is unique due to the presence of the indole ring from tryptophan
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in various fields.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-15(19)13(17-23(20,21)14-6-3-7-22-14)8-10-9-16-12-5-2-1-4-11(10)12/h1-7,9,13,16-17H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPJHLXTIUNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
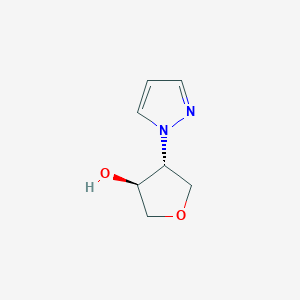
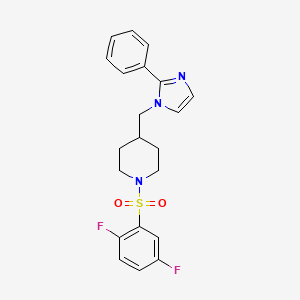
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine](/img/structure/B2607143.png)
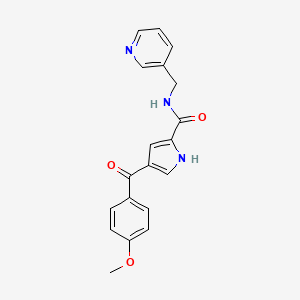
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
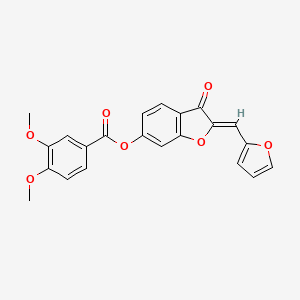

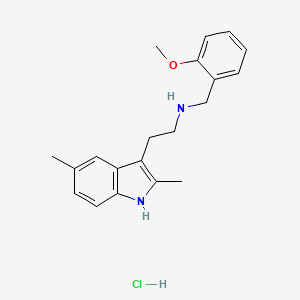
![2-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2607155.png)
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)

![N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2607159.png)
